(2S,3S)-3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid
Description
The compound (2S,3S)-3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid is a structurally complex amino acid derivative. Its core structure features a pentanoic acid backbone with stereochemical specificity at the 2S and 3S positions. Key functional groups include:
- A tert-butyloxycarbonyl (Boc) protecting group attached via a urea linkage to an acetyl moiety.
- A methyl substituent at the 3S position, contributing to steric and electronic modulation.
This compound is likely designed for applications in medicinal chemistry, where the Boc group enhances stability during synthesis and modulates bioavailability.
Properties
IUPAC Name |
(2S,3S)-3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-6-8(2)10(11(17)18)15-9(16)7-14-12(19)20-13(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,19)(H,15,16)(H,17,18)/t8-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKREAYNFLPVKN-WPRPVWTQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S,3S)-3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid, commonly referred to as a derivative of a peptide-like compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₁H₂₁N₃O₄
- Molecular Weight : 231.29 g/mol
- CAS Number : 124073-08-1
The compound exhibits biological activity primarily through its interaction with specific receptors and enzymes in biological pathways. Its structure suggests it may function as an inhibitor or modulator in various biochemical processes, particularly in peptide synthesis and metabolism.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The presence of the amino acid derivatives allows for potential inhibition of enzymes involved in metabolic pathways.
- Receptor Binding : The compound may bind to specific receptors that regulate physiological responses, contributing to its therapeutic effects.
Biological Activity Overview
The biological activity of (2S,3S)-3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid has been investigated in various studies:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against certain bacterial strains. Studies have shown that derivatives similar to this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Preliminary studies suggest potential anticancer activity. The compound's structural analogs have been tested for their ability to induce apoptosis in cancer cells, showing promise in targeting specific cancer types.
Case Studies
-
Study on Antimicrobial Effects :
- Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus.
- Methodology : Disk diffusion method was used to assess the inhibition zones.
- Results : The compound demonstrated significant inhibition compared to control groups, indicating strong antimicrobial activity.
-
Anticancer Research :
- Objective : To investigate the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was employed to measure cell viability post-treatment with varying concentrations of the compound.
- Results : A dose-dependent reduction in cell viability was observed, suggesting potential as an anticancer agent.
Data Tables
| Biological Activity | Test Organism/Cell Line | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 | N/A |
| Anticancer | HeLa Cells | N/A | 25 |
| MCF-7 Cells | N/A | 30 |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and their implications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
